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Abstract
Robenidine hydrochloride, a guanidine derivative, is a synthetic coccidiostat widely used in the

poultry and rabbit industry. Its efficacy against various Eimeria species is well-documented.

This technical guide provides an in-depth review of the toxicological profile of robenidine

hydrochloride, consolidating data from a range of studies to inform risk assessment and guide

future research. The information presented herein is intended for researchers, scientists, and

professionals involved in drug development and safety evaluation. This guide summarizes key

findings on acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and

reproductive and developmental effects. Detailed experimental protocols for pivotal studies are

outlined, and all quantitative data are presented in structured tables for clarity and comparative

analysis. Furthermore, this guide includes visualizations of a representative experimental

workflow and a hypothesized signaling pathway for robenidine hydrochloride-induced toxicity,

based on its chemical nature and observed toxicological endpoints.

Introduction
Robenidine hydrochloride (1,3-bis[(4-chlorophenyl)methylidene]amino-guanidine hydrochloride)

is an anticoccidial agent effective against various species of Eimeria, protozoan parasites that

cause coccidiosis in poultry and rabbits.[1][2] Its mode of action in parasites involves the

inhibition of oxidative phosphorylation.[3] Given its widespread use in food-producing animals,

a thorough understanding of its toxicological profile is paramount for ensuring animal and
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human safety. This document synthesizes the available toxicological data on robenidine

hydrochloride, providing a comprehensive resource for scientific and regulatory purposes.

Toxicological Profile
The toxicological profile of robenidine hydrochloride has been evaluated in numerous studies,

primarily in the context of regulatory approvals for its use as a veterinary drug. The key findings

are summarized below.

Acute Toxicity
Robenidine hydrochloride is classified as harmful if swallowed.[4] The acute oral toxicity varies

across species.

Sub-chronic Toxicity
Sub-chronic toxicity studies, typically conducted over a 90-day period, have been performed in

rats, mice, and dogs to determine the potential target organs and establish a No-Observed-

Adverse-Effect Level (NOAEL).

In a 90-day study in rats, no substance-related changes were observed, leading to a NOAEL of

13.5 mg/kg body weight (bw) per day.[5] Another 90-day GLP-compliant study in rats

established a NOAEL of 37 mg/kg bw per day.[5] In mice, a 90-day study identified renal

changes (focal nephritis) at higher doses, resulting in a NOAEL of 14 mg/kg bw per day.[5] A

90-day study in dogs showed an increase in relative liver weight at higher doses, with a

recalculated NOAEL of 19 mg/kg bw per day.[5]

Chronic Toxicity and Carcinogenicity
Long-term studies have been conducted to assess the chronic toxicity and carcinogenic

potential of robenidine hydrochloride.

Chronic studies in rats and dogs did not show any tumor development or preneoplastic lesions.

[5] Although some limitations in the study designs were noted, the lack of genotoxic potential,

combined with the absence of pre-carcinogenic lesions in toxicity studies, supports the

conclusion that robenidine hydrochloride is not carcinogenic.[5]
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Genotoxicity
A battery of genotoxicity tests has been conducted to evaluate the potential of robenidine

hydrochloride to induce genetic mutations or chromosomal damage. The results from these

assays were consistently negative.

Robenidine hydrochloride was not mutagenic in a bacterial reverse mutation assay (Ames test).

[5] It was not clastogenic in cultured mammalian cells and did not induce the formation of

micronuclei in the bone marrow of treated mice.[5] Based on these findings, robenidine

hydrochloride is considered not to be genotoxic.[5]

Reproductive and Developmental Toxicity
The potential effects of robenidine hydrochloride on reproduction and development have been

investigated in multi-generational and developmental toxicity studies.

In a two-generation study in rats, no treatment-related teratogenic effects or influences on

reproduction were observed.[5] A developmental toxicity study in rabbits established a maternal

and fetal NOAEL of 20 mg/kg bw per day.[5] No negative effects on mothers or their litters were

seen in a reproduction study in rabbits.[5] However, one study in chicken embryos showed

dose-dependent fetal death and developmental abnormalities when robenidine was

administered directly into the yolk sac.[6]

Ecotoxicity
The environmental fate and effects of robenidine hydrochloride have been assessed to

determine its potential risk to terrestrial and aquatic ecosystems.

Robenidine hydrochloride is highly toxic to aquatic organisms.[7] Due to its low water solubility,

there were challenges in preparing test concentrations for these studies.[5] It does not pose a

significant risk to the terrestrial compartment, with no adverse effects observed in earthworms

and plants at high concentrations.[5] A risk for bioaccumulation cannot be excluded.[5]

Quantitative Toxicological Data
The following tables summarize the key quantitative data from the toxicological evaluation of

robenidine hydrochloride.
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Table 1: Sub-chronic Oral Toxicity Data

Species Study Duration
NOAEL (mg/kg
bw/day)

Key Findings Reference(s)

Rat 90 days 13.5
No substance-

related changes
[5]

Rat 90 days (GLP) 37
No treatment-

related changes
[5]

Mouse 90 days 14

Renal changes

(focal nephritis)

at 28 mg/kg

bw/day

[5]

Dog 90 days 19

Increased

relative liver

weight at 34

mg/kg bw/day

[5]

Table 2: Reproductive and Developmental Toxicity Data

Species Study Type
NOAEL (mg/kg
bw/day)

Key Findings Reference(s)

Rat Two-generation -

No treatment-

related

teratogenic or

reproductive

effects

[5]

Rabbit Developmental
20 (maternal and

fetal)

No adverse

effects on

mothers or

fetuses at the

highest dose

tested

[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.researchgate.net/publication/264576597_Guanidino_Compounds_as_Uremic_NeuroToxins
https://www.researchgate.net/publication/264576597_Guanidino_Compounds_as_Uremic_NeuroToxins
https://www.researchgate.net/publication/264576597_Guanidino_Compounds_as_Uremic_NeuroToxins
https://www.researchgate.net/publication/264576597_Guanidino_Compounds_as_Uremic_NeuroToxins
https://www.researchgate.net/publication/264576597_Guanidino_Compounds_as_Uremic_NeuroToxins
https://www.researchgate.net/publication/264576597_Guanidino_Compounds_as_Uremic_NeuroToxins
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7790849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Ecotoxicity Data

Organism Test Type Endpoint Value Reference(s)

Daphnia magna 48-h acute EC50
0.037 - 0.082

mg/L
[5]

Algae Acute EC50 > 0.082 mg/L [7]

Fish Acute LC50 > 0.082 mg/L [7]

Earthworm 14-day acute LC50 > 1000 mg/kg [5]

Plants

Seedling

emergence and

growth

EC50 & NOEC > 100 mg/kg [5]

Table 4: Acceptable Daily Intake (ADI) and Maximum Residue Limits (MRLs)

Parameter Value Species Tissue Reference(s)

ADI 0.055 mg/kg bw - - [5]

MRL 100 µg/kg Chicken
Other edible

tissues
[8]

MRL 200 µg/kg Chicken Skin with fat [8]

MRL 100 µg/kg Poultry

Edible tissues

other than skin

and fat

[9]

MRL 200 µg/kg Poultry Skin and fat [9]

MRL 800 µg/kg Poultry Liver (wet) [3]

MRL 350 µg/kg Poultry Kidney (wet) [3]

MRL 200 µg/kg Poultry Muscle (wet) [3]

MRL 1300 µg/kg Poultry Skin/fat (wet) [3]
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Experimental Protocols
The toxicological studies on robenidine hydrochloride were largely conducted following

standardized OECD guidelines to ensure data quality and international acceptance. Below are

detailed methodologies for key experiments.

Sub-chronic Oral Toxicity Study (90-Day Study in
Rodents - based on OECD 408)

Test System: Typically, young adult rats of a standard strain are used. Both sexes are

included, with at least 10 males and 10 females per group.

Dosing: The test substance is administered orally, usually via the diet, drinking water, or by

gavage, for 90 consecutive days. At least three dose levels and a control group are used.

The highest dose is selected to induce some toxic effects but not mortality, while the lowest

dose should not elicit any adverse effects.

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and

food/water consumption are recorded weekly.

Clinical Pathology: At the end of the study, blood samples are collected for hematology and

clinical biochemistry analyses. Urine samples are also collected for urinalysis.

Pathology: All animals are subjected to a full necropsy. The weights of major organs are

recorded. Tissues from all animals in the control and high-dose groups are examined

microscopically. Any gross lesions and target organs from all dose groups are also

examined.

Data Analysis: Statistical analyses are performed to determine the significance of any

observed differences between the treated and control groups. The NOAEL is determined as

the highest dose at which no statistically significant and biologically relevant adverse effects

are observed.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames
Test - based on OECD 471)
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Test System: Several strains of Salmonella typhimurium and Escherichia coli that are

auxotrophic for a specific amino acid (e.g., histidine or tryptophan) are used.

Methodology: The tester strains are exposed to the test substance at a range of

concentrations, both with and without an exogenous metabolic activation system (S9 mix

from rat liver). The mixture is plated on a minimal medium lacking the required amino acid.

Endpoint: The number of revertant colonies (colonies that have regained the ability to

synthesize the amino acid) is counted after a suitable incubation period.

Evaluation Criteria: A substance is considered mutagenic if it causes a concentration-related

increase in the number of revertant colonies over the background (spontaneous) mutation

rate.
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Experimental Workflow
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Caption: Generalized workflow for a 90-day oral toxicity study (OECD 408).
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Hypothesized Signaling Pathway for Robenidine
Hydrochloride-Induced Toxicity
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Caption: Hypothesized signaling pathway for robenidine hydrochloride-induced toxicity.
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Mechanism of Action and Potential Toxicological
Pathways
The primary mechanism of action of robenidine as a coccidiostat is the interference with

mitochondrial energy metabolism in the parasite.[10] While the specific molecular targets in

vertebrates have not been fully elucidated, the observed toxicities in the kidney and liver of

laboratory animals suggest that similar mechanisms may be at play at higher concentrations.

The guanidino group in the structure of robenidine is a key feature. Guanidino compounds are

known to affect cellular energy metabolism and can induce oxidative stress.[11] The

hypothesized signaling pathway (see section 5.2) suggests that robenidine hydrochloride,

particularly at high doses, may lead to mitochondrial dysfunction. This can result in an

overproduction of reactive oxygen species (ROS), leading to oxidative stress and subsequent

cellular damage.

Oxidative stress is a known trigger for endoplasmic reticulum (ER) stress and the unfolded

protein response (UPR).[12] Both oxidative and ER stress can converge on apoptotic signaling

pathways, leading to programmed cell death. The observed renal and hepatic effects in toxicity

studies could be a consequence of such cellular stress and damage in these organs. Further

mechanistic studies, such as toxicogenomics and proteomics, would be valuable to confirm

these hypothesized pathways and identify specific molecular initiating events.

Conclusion
Robenidine hydrochloride has a well-characterized toxicological profile, with a substantial

database of studies conducted according to international guidelines. The compound is not

genotoxic or carcinogenic. The primary target organs for toxicity at high doses in sub-chronic

studies are the kidney in mice and the liver in dogs. Reproductive and developmental toxicity

studies did not reveal significant adverse effects. The available data have been used to

establish an Acceptable Daily Intake (ADI) and Maximum Residue Limits (MRLs) to ensure

consumer safety. While the mechanism of toxicity in vertebrates is not fully understood, it is

likely related to the disruption of cellular energy metabolism and the induction of oxidative

stress, consistent with the known effects of its guanidino moiety. Further research into the

specific signaling pathways involved would provide a more complete understanding of its

toxicological properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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